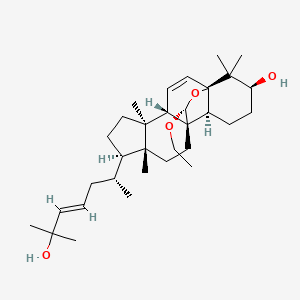
Ondansetron-d6 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ondansetron-d6 (hydrochloride) is a deuterated form of ondansetron hydrochloride, a selective serotonin 5-HT3 receptor antagonist. It is primarily used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery. The deuterium atoms in ondansetron-d6 replace hydrogen atoms, which can be useful in pharmacokinetic studies to track the drug’s metabolism and distribution.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ondansetron-d6 (hydrochloride) involves the incorporation of deuterium atoms into the ondansetron molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of ondansetron-d6 (hydrochloride) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Condensation Reactions: Combining deuterated precursors to form the desired product.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
Ondansetron-d6 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated metabolites, while reduction can yield deuterated analogs with modified functional groups.
科学的研究の応用
Ondansetron-d6 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to track the drug’s metabolism and distribution in the body.
Drug Development: Helps in understanding the drug’s mechanism of action and optimizing its efficacy.
Biological Research: Investigates the interaction of the drug with biological targets, such as serotonin receptors.
Medical Research: Studies the drug’s effectiveness in preventing nausea and vomiting in various clinical settings.
Industrial Applications: Used in the development of new formulations and delivery systems for ondansetron.
作用機序
Ondansetron-d6 (hydrochloride) exerts its effects by selectively blocking the serotonin 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone . This action prevents the activation of these receptors by serotonin, thereby reducing nausea and vomiting. The deuterium atoms in ondansetron-d6 do not alter the drug’s mechanism of action but can provide insights into its pharmacokinetics.
類似化合物との比較
Similar Compounds
Ondansetron: The non-deuterated form of ondansetron-d6.
Granisetron: Another 5-HT3 receptor antagonist used for similar indications.
Dolasetron: A 5-HT3 receptor antagonist with a similar mechanism of action.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness
Ondansetron-d6 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms can provide more detailed information about the drug’s metabolism and distribution compared to its non-deuterated counterparts .
特性
分子式 |
C18H20ClN3O |
|---|---|
分子量 |
335.9 g/mol |
IUPAC名 |
9-(trideuteriomethyl)-3-[[2-(trideuteriomethyl)imidazol-1-yl]methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/i1D3,2D3; |
InChIキー |
MKBLHFILKIKSQM-TXHXQZCNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C([2H])([2H])[2H].Cl |
正規SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


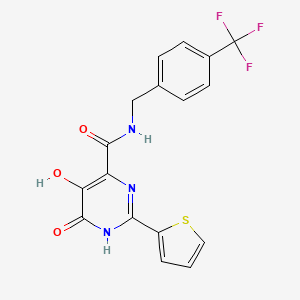
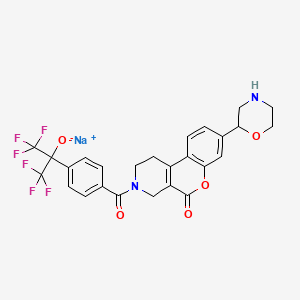


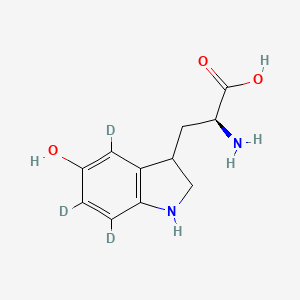
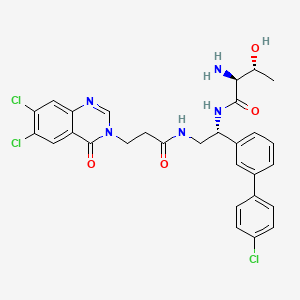
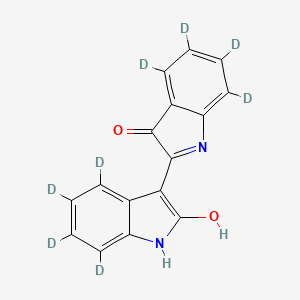
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)
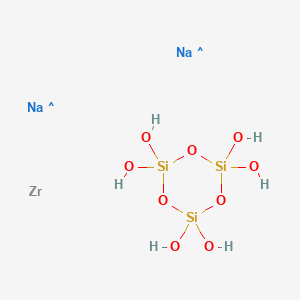
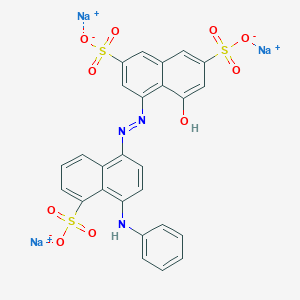
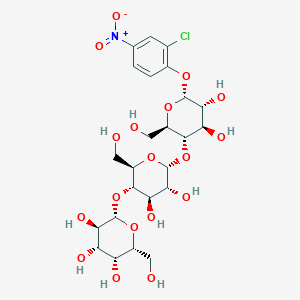
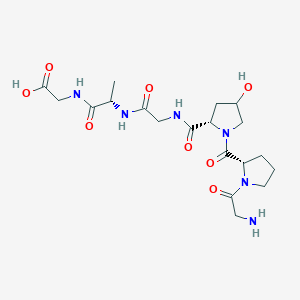
![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)
